![molecular formula C10H16ClNO2 B2590291 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride CAS No. 2490404-42-5](/img/structure/B2590291.png)
7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminodispiro[303514]nonane-9-carboxylic acid;hydrochloride is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminodispiro[303514]nonane-9-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of appropriate precursors under controlled conditions to form the dispiro structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dispiro structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, potentially modulating their activity. The dispiro structure may also influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride
- 3-Aminodispiro[3.1.35.14]nonane-9-carboxylic acid;hydrochloride
Uniqueness
Compared to similar compounds, 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride stands out due to its specific dispiro configuration, which may impart unique chemical and biological properties. This uniqueness can be advantageous in applications where specific structural features are required for activity or stability.
By understanding the detailed aspects of 7-Aminodispiro[3035
Properties
IUPAC Name |
7-aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-6-4-10(5-6)7(8(12)13)9(10)2-1-3-9;/h6-7H,1-5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHFFFIQJMIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CC(C3)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
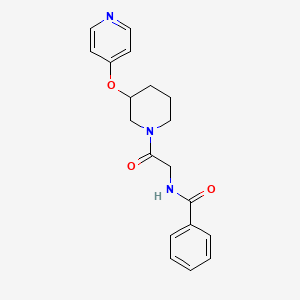

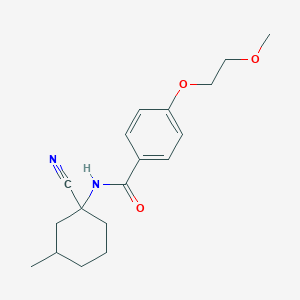
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)
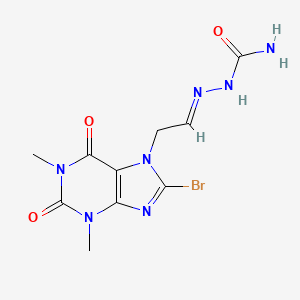
![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
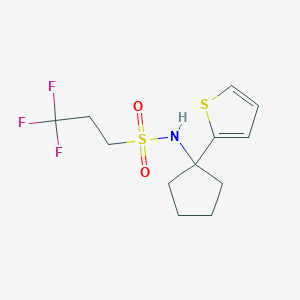
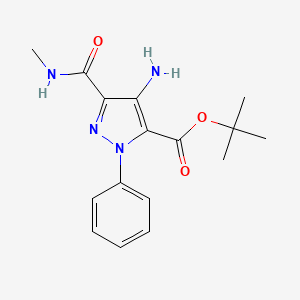
![2-(benzylsulfanyl)-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2590221.png)
![11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2590222.png)
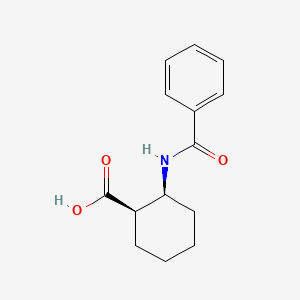

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
